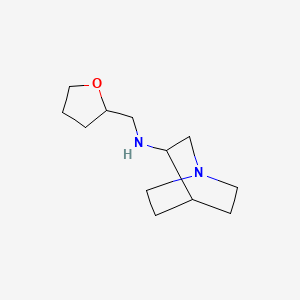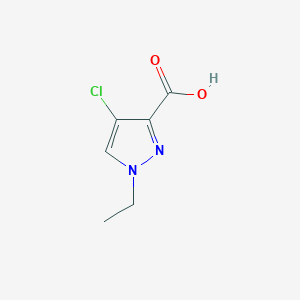![molecular formula C13H9N3O2 B1361207 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 34658-67-8](/img/structure/B1361207.png)
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3-nitrophenyl group. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities. Imidazopyridines have been studied extensively for their potential therapeutic applications, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Mechanism of Action
Target of Action
Imidazopyridine derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Imidazopyridine derivatives have been shown to exhibit anticancer activity, suggesting that they may interact with cellular targets to inhibit proliferation .
Biochemical Pathways
Imidazopyridine derivatives have been reported to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Imidazopyridine derivatives have been reported to exhibit potent biological activity, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Imidazopyridine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Action Environment
It is generally understood that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound exhibits inhibitory effects on caspase-3, a key enzyme involved in apoptosis, with an IC50 value of 18.4 µM . Additionally, it interacts with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex, exhibiting an EC50 value of 4.95 mM . These interactions suggest that this compound can modulate apoptotic pathways and inflammatory responses, making it a potential candidate for anti-cancer and anti-inflammatory therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cell lines, this compound has demonstrated significant antiproliferative activity, particularly against MCF7 and MDA-MB-231 cells . It induces apoptosis through the p53/Bax mitochondrial apoptotic pathway, leading to reduced cell viability . Furthermore, this compound influences cell signaling pathways, including the NF-κB pathway, and alters gene expression patterns associated with inflammation and cell survival . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of caspase-3, thereby preventing the execution phase of apoptosis . Additionally, it modulates the NF-κB signaling pathway by inhibiting the activity of the NF-κB complex, leading to reduced expression of pro-inflammatory cytokines . These molecular interactions underscore the compound’s ability to regulate apoptotic and inflammatory processes, making it a promising candidate for therapeutic development.
Temporal Effects in Laboratory Settings
The stability and temporal effects of this compound have been evaluated in laboratory settings. This compound exhibits a predicted melting point of 259.46°C and a boiling point of 600.33°C, indicating its thermal stability . Over time, it maintains its inhibitory effects on caspase-3 and the NF-κB complex, suggesting sustained activity in biochemical assays . Long-term studies have shown that this compound can induce prolonged apoptotic effects in cancer cells, further supporting its potential as a therapeutic agent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that this compound exhibits dose-dependent inhibitory effects on the growth of various piroplasms, including Babesia bovis and Theileria equi . At higher doses, it shows increased efficacy in inhibiting parasite growth, with an IC50 value of 0.47 µM for Babesia caballi . At elevated doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in apoptosis and inflammation, such as caspase-3 and the NF-κB complex . These interactions can influence metabolic flux and alter the levels of key metabolites, contributing to its overall biochemical effects. Understanding these metabolic pathways is essential for optimizing the therapeutic potential of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely to interact with specific transporters and binding proteins that facilitate its cellular uptake and distribution. Studies have shown that it can accumulate in cancer cells, leading to enhanced antiproliferative effects . Additionally, its interaction with cellular transport mechanisms may influence its localization and accumulation within specific tissues, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize within the mitochondria, where it exerts its apoptotic effects by modulating the p53/Bax pathway . Additionally, it may interact with other organelles, such as the nucleus, to influence gene expression and cell signaling pathways . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes . One common method is the condensation of 2-aminopyridines, aldehydes, and isonitriles in a one-pot process . Additionally, the Debus-Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis are also employed for the preparation of imidazole-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of various catalysts such as iodine, hypervalent iodine, tin(II) chloride, magnesium oxide, gold, copper nanoparticles, palladium(II), and organic bases like DBU and DABCO . Non-conventional heating methods, including microwave, grinding, and ultrasound, have also been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: Substitution reactions, such as nucleophilic substitution, are facilitated by the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Reduction: Common reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine can be compared with other imidazopyridine derivatives:
Properties
IUPAC Name |
2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)12-9-15-7-2-1-6-13(15)14-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUPFENARGKGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278029 | |
| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34658-67-8 | |
| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34658-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















